molecular formula C22H25N3O6S2 B2600914 (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate CAS No. 431929-27-0

(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate

Cat. No.: B2600914
CAS No.: 431929-27-0
M. Wt: 491.58
InChI Key: ZYZZLRAPOYNURH-AQTBWJFISA-N
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Description

(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a synthetic chemical compound designed for advanced neuroscience and medicinal chemistry research. This molecule features a thioxothiazolidinone core structurally derived from lead compounds like stiripentol, which is known for its neurological activity . Compounds within this structural class have demonstrated significant promise as potent anticonvulsant agents in preclinical models, showing effectiveness against seizures induced by maximal electroshock (MES) . The proposed mechanism of action for related analogs involves the inhibition of voltage-gated sodium channels (NaV), specifically the NaV1.1 subtype, which plays a critical role in neuronal excitability and the pathophysiology of epilepsy . The incorporation of a piperazine carboxylate moiety in this specific molecule is intended to optimize physicochemical properties and pharmacokinetic profiles for enhanced central nervous system (CNS) activity and bioavailability. This product is intended For Research Use Only and is a key candidate for researchers investigating novel therapeutic pathways for neurological disorders, ion channel modulation, and structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

ethyl 4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-2-29-21(28)24-10-8-23(9-11-24)19(26)4-3-7-25-20(27)18(33-22(25)32)13-15-5-6-16-17(12-15)31-14-30-16/h5-6,12-13H,2-4,7-11,14H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZZLRAPOYNURH-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is the NaV1.1 channel . This channel is a type of voltage-gated sodium channel, which plays a crucial role in the generation and propagation of action potentials in neurons.

Mode of Action

(Z)-Ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate interacts with its target, the NaV1.1 channel, by inhibiting its function. This inhibition disrupts the normal flow of sodium ions through the channel, which can alter the electrical activity of the neuron.

Result of Action

The inhibition of the NaV1.1 channel by (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate can result in significant changes in neuronal activity. In particular, this compound has been shown to display remarkable anticonvulsant activities, suggesting that it may be effective in reducing the frequency and severity of seizures.

Biological Activity

(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for diverse biological activities. The structural formula can be summarized as follows:

  • Molecular Formula : C21H18N2O5S2
  • Molecular Weight : 442.508 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 2.64

Antioxidant Activity

Research indicates that compounds containing thiazolidinone structures exhibit significant antioxidant properties. For instance, derivatives of thiazolidinones have shown to inhibit lipid peroxidation effectively, with some compounds achieving EC50 values as low as 0.565 mM . The presence of the benzo[d][1,3]dioxole moiety enhances this activity, suggesting a synergistic effect that warrants further investigation.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate have demonstrated cytotoxic effects on various cancer cell lines. In particular, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific transcription factors such as NF-kB, which plays a crucial role in cancer progression and inflammation. Compounds structurally related to (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate have shown IC50 values ranging from 0.36 mM to 0.53 mM in inhibiting NF-kB activity .

Case Studies

StudyCompoundActivityIC50 Value
Thiazolidinone DerivativeAnticancer (MCF-7)3.2 µM
Similar ThiazolidinoneAntioxidantEC50 = 0.565 mM
NF-kB InhibitorAntitumorIC50 = 0.36 mM

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazolidinone core have been shown to inhibit the proliferation of various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the inhibition of specific kinases such as DYRK1A, which plays a crucial role in cell cycle regulation and apoptosis .

CompoundCell LineIC50 Value (μM)
(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylateMDA-MB 231TBD
Other Thiazolidinone DerivativesHCT116TBD

Antibacterial Properties

Thiazolidinones have also been reported to exhibit antibacterial activity against various pathogens. The compound's structure suggests potential interactions with bacterial enzymes involved in cell wall synthesis, such as Mur ligases. Inhibitors of these enzymes can effectively combat bacterial infections by disrupting the integrity of the bacterial cell wall .

Mechanistic Insights

The biological activities of (Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate can be attributed to its ability to mimic natural substrates and inhibit key enzymatic pathways:

Inhibition of Kinases

The compound has been identified as a potential inhibitor of DYRK1A, which is involved in several cellular processes including differentiation and proliferation. Such inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Interaction with Mur Ligases

The compound's structural features allow it to interact with Mur ligases, which are essential for bacterial cell wall biosynthesis. By inhibiting these enzymes, the compound may serve as a novel antibacterial agent against resistant strains .

Antioxidant Activity

Thiazolidinone derivatives have demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of the benzo[d][1,3]dioxole moiety enhances the electron-donating capacity of the compound, thereby improving its ability to scavenge free radicals .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate Thiazolidinone Benzo[d][1,3]dioxole, piperazine carboxylate Not explicitly reported Not detailed in evidence
2-(Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one Thiazolidinone Benzothiazole, isopropylpiperazine Antimicrobial (hypothesized) Reflux with acetic acid/sodium acetate
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxole, tert-butyl Anticonvulsant (evaluated) Cyclocondensation of hydrazines
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxy-carbonyl Not reported Multi-step cyclization
Piroxicam analogs with piperazine moieties Oxicam (benzothiazine) Piperazine, aryl groups Anti-HIV (EC50: 20–25 µM) Amide coupling and functionalization

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